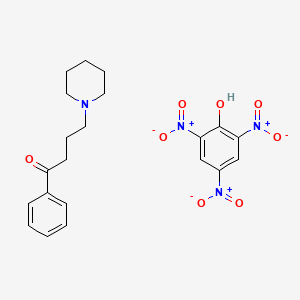
Benzenecarbothioamide, N,N'-1,3-phenylenebis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarbothioamide, N,N’-1,3-phenylenebis- is an organic compound with the molecular formula C20H16N2S2. It is characterized by the presence of two benzenecarbothioamide groups connected by a 1,3-phenylenebis linkage. This compound is known for its unique chemical structure, which includes aromatic rings and sulfur atoms, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, N,N’-1,3-phenylenebis- typically involves the reaction of 1,3-phenylenediamine with benzenecarbothioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of Benzenecarbothioamide, N,N’-1,3-phenylenebis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarbothioamide, N,N’-1,3-phenylenebis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Benzenecarbothioamide, N,N’-1,3-phenylenebis- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenecarbothioamide, N,N’-1,3-phenylenebis- involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, its aromatic rings allow it to interact with biological membranes, potentially disrupting membrane integrity and leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenecarbothioamide: A simpler analog with only one benzenecarbothioamide group.
Thiobenzamide: Contains a similar thioamide functional group but lacks the 1,3-phenylenebis linkage.
Phenylthioamide: Another related compound with a single thioamide group attached to a phenyl ring.
Uniqueness
Benzenecarbothioamide, N,N’-1,3-phenylenebis- is unique due to its dual benzenecarbothioamide groups connected by a 1,3-phenylenebis linkage. This structure imparts distinct chemical properties, such as enhanced stability and the ability to form multiple coordination complexes, making it valuable in various research applications.
Propriétés
Numéro CAS |
59411-73-3 |
|---|---|
Formule moléculaire |
C20H16N2S2 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
N-[3-(benzenecarbonothioylamino)phenyl]benzenecarbothioamide |
InChI |
InChI=1S/C20H16N2S2/c23-19(15-8-3-1-4-9-15)21-17-12-7-13-18(14-17)22-20(24)16-10-5-2-6-11-16/h1-14H,(H,21,23)(H,22,24) |
Clé InChI |
RTGPTULNWJXFKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=S)NC2=CC(=CC=C2)NC(=S)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14603859.png)

![N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B14603874.png)


![4-Methoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14603891.png)
![2-[(2-Chloro-2-phenylethyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14603900.png)




